5-(2-Methylpropyl)-1,3-thiazol-2-amine

Physicochemical profiling Lipophilicity Chromatographic method development

5-(2-Methylpropyl)-1,3-thiazol-2-amine (synonyms: 5-isobutylthiazol-2-amine, 2-amino-5-isobutylthiazole; CAS 267658-06-0) is a C5-alkyl-substituted 2-aminothiazole building block with molecular formula C₇H₁₂N₂S and molecular weight 156.25 g·mol⁻¹. It belongs to the broader 2-aminothiazole class, which exhibits a pKa of approximately 5.28 for the parent scaffold—substantially more basic than unsubstituted thiazole (pKa = 2.52)—with protonation occurring at the endocyclic nitrogen.

Molecular Formula C7H12N2S
Molecular Weight 156.25 g/mol
CAS No. 267658-06-0
Cat. No. B3023015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methylpropyl)-1,3-thiazol-2-amine
CAS267658-06-0
Molecular FormulaC7H12N2S
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=C(S1)N
InChIInChI=1S/C7H12N2S/c1-5(2)3-6-4-9-7(8)10-6/h4-5H,3H2,1-2H3,(H2,8,9)
InChIKeyHJPHDUJIOVUDFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methylpropyl)-1,3-thiazol-2-amine (CAS 267658-06-0): Procurement-Relevant Identity and Physicochemical Baseline


5-(2-Methylpropyl)-1,3-thiazol-2-amine (synonyms: 5-isobutylthiazol-2-amine, 2-amino-5-isobutylthiazole; CAS 267658-06-0) is a C5-alkyl-substituted 2-aminothiazole building block with molecular formula C₇H₁₂N₂S and molecular weight 156.25 g·mol⁻¹ . It belongs to the broader 2-aminothiazole class, which exhibits a pKa of approximately 5.28 for the parent scaffold—substantially more basic than unsubstituted thiazole (pKa = 2.52)—with protonation occurring at the endocyclic nitrogen [1]. The compound is commercially available as a research chemical from multiple suppliers, typically at purities of 95–98%, and is catalogued under MDL number MFCD18816985 .

Why 5-Isobutylthiazol-2-amine Cannot Be Replaced by Shorter-Chain or Unsubstituted 2-Aminothiazole Analogs in Research and Synthetic Procurement


The specific isobutyl substituent at the C5 position governs both physicochemical properties and downstream molecular recognition. Replacing 5-isobutylthiazol-2-amine with shorter-chain analogs—such as 5-methylthiazol-2-amine (XLogP ≈ 1.0–1.2), 5-ethylthiazol-2-amine (XLogP = 1.4), or 5-isopropylthiazol-2-amine (XLogP = 1.8)—alters the hydrophobicity profile, boiling point, and chromatographic behavior in ways that can derail synthetic reproducibility . Furthermore, the isobutyl group provides a specific steric and hydrophobic footprint that is critical for ligand–target interactions in pharmacologically relevant derivatives: the 5-isobutyl-2-aminothiazole motif is the core scaffold of MB05032, a high-potency fructose-1,6-bisphosphatase (FBPase) inhibitor with an IC₅₀ of 16 nM against human liver FBPase [1]. Substitution with a smaller alkyl group at C5 would disrupt the hydrophobic contacts mapped by X-ray crystallography in the adenosine monophosphate (AMP) binding site [1]. This substitution sensitivity is confirmed by the co-crystal structure of the 4-carboxylated isobutyl analog with the VIM-2 metallo-β-lactamase (PDB 8HXO, 1.90 Å resolution) [2].

Quantitative Differentiation Evidence for 5-Isobutylthiazol-2-amine Versus Closest Analogs: Procurement Decision Data


Hydrophobicity (XLogP) Differentiation: Isobutyl vs. Methyl, Ethyl, and Isopropyl Analogs

The 5-isobutyl derivative exhibits the highest computed lipophilicity among the common C5-alkyl-2-aminothiazole series. The target compound has an XLogP of 2.2, compared with 5-isopropylthiazol-2-amine (XLogP = 1.8), 5-ethylthiazol-2-amine (XLogP = 1.4), and 5-methylthiazol-2-amine (LogP ≈ 1.0–1.23) . This represents a ΔXLogP of +0.4 over the isopropyl analog, +0.8 over the ethyl analog, and approximately +1.0 over the methyl analog. The boiling point follows the same rank order: 5-isobutyl (262.8 ± 9.0 °C) > 5-ethyl (241.9 ± 9.0 °C) > 5-isopropyl (239.4 ± 9.0 °C) . All four compounds share the same topological polar surface area (TPSA ≈ 67.2 Ų), confirming that the differentiation arises solely from the hydrocarbon side chain .

Physicochemical profiling Lipophilicity Chromatographic method development Medicinal chemistry building blocks

Scaffold-Specific Pharmacological Productivity: 5-Isobutylthiazol-2-amine as the Direct Precursor to MB05032 (FBPase Inhibitor, IC₅₀ = 16 nM)

5-Isobutylthiazol-2-amine is the essential synthetic building block for MB05032—a high-potency fructose-1,6-bisphosphatase inhibitor. MB05032, which bears the intact 5-isobutyl-2-aminothiazole core, inhibits human liver FBPase with an IC₅₀ of 16 nM and exhibits a strong selectivity profile: EC₅₀ values are 1.6 nM (human liver FBPase), 29 nM (human muscle FBPase), and 61 nM (rat liver FBPase) [1]. Oral delivery is achieved via the bisamidate prodrug MB06322 (CS-917), which demonstrated robust oral glucose lowering in preclinical models [2]. The 2-amino-5-isobutylthiazole building block is also documented as the key intermediate in the synthesis of 5-(2-amino-5-isobutylthiazol-4-yl)furan-2-ylphosphonic acid derivatives explored as FBPase-targeted therapeutics . In contrast, the isopropyl analog (N-(5-isopropyl-thiazol-2-yl)isobutyramide) yields an IC₅₀ of only approximately 320 nM against CDK5/p25—a 20-fold weaker potency in a different target class, highlighting the functional divergence driven by the alkyl substituent difference [3].

Antidiabetic drug discovery Gluconeogenesis inhibition FBPase inhibitor Phosphonic acid prodrug design

Structural Biology Validation: Co-Crystal Structure of the Isobutyl-Thiazole Scaffold in the VIM-2 Metallo-β-Lactamase Active Site (PDB 8HXO, 1.90 Å)

The 5-isobutyl-2-aminothiazole scaffold has been validated by X-ray crystallography in a therapeutically relevant enzyme–inhibitor complex. The derivative 2-amino-5-isobutylthiazole-4-carboxylic acid (AtC) was co-crystallized with the B1 subclass VIM-2 metallo-β-lactamase from Pseudomonas aeruginosa (PDB ID: 8HXO, resolution 1.90 Å, R-value free: 0.217, R-value work: 0.166) [1]. This structure is part of a broader program developing 2-aminothiazole-4-carboxylic acids as broad-spectrum MBL inhibitors that mimic the anchor pharmacophore features of carbapenem hydrolysate binding [1]. The electron density maps unambiguously position the isobutyl group within a hydrophobic sub-pocket of the VIM-2 active site, confirming that the branched C5 alkyl chain contributes specific van der Waals contacts that would be lost with smaller substituents [1]. Related 5-alkyl(aryl)-2-isobutylthiazole derivatives have also demonstrated α-glucosidase inhibitory activity with IC₅₀ values in the range of 7.17–74.08 μg/mL, compared with the acarbose standard (IC₅₀ = 16.59 μg/mL) [2].

Structure-based drug design Antimicrobial resistance Metallo-β-lactamase inhibitors X-ray crystallography

Supplier Purity and Physical Form Specifications: Benchmarking the Isobutyl Analog Against Commercial 5-Alkylthiazol-2-amine Alternatives

Commercially available 5-isobutylthiazol-2-amine is offered at purities of 95% (AKSci, Chemenu), 97% (Benqii, Bidepharm), and 98% (Leyan), with a molecular weight of 156.25 g·mol⁻¹ and a density of 1.111 g/cm³ [1]. Sigma-Aldrich supplies it through the AldrichCPR collection (catalog CDS024375) as a solid, explicitly noting that no analytical data is collected by the supplier—the buyer assumes responsibility for identity and purity confirmation [1]. In comparison, 5-ethylthiazol-2-amine is available at 97% purity (MW 128.19, density 1.2 g/cm³), 5-isopropylthiazol-2-amine at 97–98% purity (MW 142.22), and 5-methylthiazol-2-amine at ≥98% purity (MW 114.17) . The target compound typically commands a price premium reflective of its longer synthetic route to the isobutyl-substituted precursor. Storage conditions are consistent across analogs: cool, dry environment, with the isopropyl analog additionally requiring storage at 2–8 °C with light protection .

Chemical procurement Building block quality Analytical specifications Vendor comparison

Kinase and Enzyme Inhibition Scaffold Versatility: Isobutyl-Substituted Thiazol-2-amines in CDK5, ROCK II, and FGFR1 Inhibitor Programs

The 2-aminothiazole scaffold with a C5-alkyl substituent has been explored across multiple kinase inhibitor programs, with the alkyl chain length and branching directly modulating potency and selectivity. In the CDK5/p25 inhibitor program, the isopropyl analog N-(5-isopropyl-thiazol-2-yl)isobutyramide achieved an IC₅₀ of approximately 320 nM, with up to 60-fold improvements in CDK5 potency and 12-fold selectivity over CDK2 achieved through further SAR exploration [1]. In a separate ROCK II inhibitor program, 4-aryl-5-aminomethyl-thiazole-2-amine derivatives achieved an IC₅₀ of 20 nM for the most potent compound (10l) [2]. The 5-isobutyl-substituted scaffold is also documented as a synthetic intermediate in programs targeting FGFR1 (Current Topics in Medicinal Chemistry, 2014) [3]. While the target compound 5-isobutylthiazol-2-amine itself is a building block rather than a final inhibitor, its C5 substitution pattern is essential for generating the steric bulk required for selective kinase pocket occupancy. The isobutyl group's branched architecture provides a different conformational profile compared to the linear ethyl or compact isopropyl groups, which can influence the trajectory of pendant pharmacophores in the final inhibitor [4].

Kinase inhibitor development CNS drug discovery SAR exploration Protein kinase inhibition

Recommended Research and Industrial Application Scenarios for 5-Isobutylthiazol-2-amine (CAS 267658-06-0)


Synthesis of FBPase Inhibitors (MB05032 and Analogs) for Type 2 Diabetes and Metabolic Disease Research

5-Isobutylthiazol-2-amine is the direct synthetic precursor for assembling the MB05032 pharmacophore—a potent gluconeogenesis inhibitor with an IC₅₀ of 16 nM against human liver FBPase and EC₅₀ values as low as 1.6 nM [1]. The compound undergoes C4 functionalization to introduce a furan-2-ylphosphonic acid moiety, yielding the active FBPase inhibitor. This synthetic route has been validated in the Journal of Medicinal Chemistry and supported by the development of the orally bioavailable prodrug MB06322 (CS-917) [1]. Procurement of the isobutyl building block is essential for reproducing this established synthetic sequence; substitution with shorter-chain analogs would alter the steric and hydrophobic profile at the AMP binding site and is not supported by the published SAR [1].

Structure-Based Design of Metallo-β-Lactamase (MBL) Inhibitors Targeting Antimicrobial Resistance

The 5-isobutyl-2-aminothiazole core has been validated in the VIM-2 MBL active site through X-ray crystallography (PDB 8HXO, 1.90 Å resolution), where 2-amino-5-isobutylthiazole-4-carboxylic acid mimics the anchor pharmacophore of carbapenem hydrolysate [2]. This structural template enables rational design of broad-spectrum MBL inhibitors. Research groups engaged in antimicrobial resistance programs should procure the isobutyl-substituted building block to access the validated binding mode; the crystal structure provides atomic-level guidance for further optimization of the C4 and C5 positions [2].

Kinase Inhibitor Lead Generation Using 5-Isobutyl-2-aminothiazole as a Privileged Scaffold

The 2-aminothiazole scaffold with C5-alkyl substitution has demonstrated productive kinase inhibitor profiles across multiple target classes including CDK5/p25 (IC₅₀ ≈ 320 nM for the isopropyl analog), ROCK II (IC₅₀ = 20 nM for optimized derivatives), and FGFR1 [3][4]. The isobutyl group provides a steric and lipophilic profile (XLogP = 2.2) that is distinct from the isopropyl (XLogP = 1.8) and ethyl (XLogP = 1.4) analogs . Researchers building focused kinase inhibitor libraries should consider 5-isobutylthiazol-2-amine as a specific scaffold entry point when hydrophobic pocket occupancy by a branched alkyl group is desired.

Physicochemical Reference Standard for Chromatographic Method Development and logP/d LogD Profiling

With a well-characterized XLogP of 2.2, TPSA of 67.2 Ų, and boiling point of 262.8 ± 9.0 °C , 5-isobutylthiazol-2-amine serves as a reliable reference compound for reverse-phase HPLC method development and logP determination in the 2-aminothiazole chemical space. The compound spans a lipophilicity range that bridges the gap between early-fragment (XLogP < 2) and lead-like (XLogP > 2) property space, making it a useful calibration standard in medicinal chemistry workflows. Its distinct chromatographic retention compared with the isopropyl (XLogP 1.8) and ethyl (XLogP 1.4) analogs enables method validation across a gradient of lipophilicities .

Quote Request

Request a Quote for 5-(2-Methylpropyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.